![molecular formula C9H15NO2 B13562531 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
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Overview
Description
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within its ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure optimal yields and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
- 7-Oxa-1-azaspiro[3.5]nonan-2-one
- 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one
Uniqueness
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex compounds .
Biological Activity
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both oxygen and nitrogen atoms in a spiro ring, allows for diverse interactions with biological molecules. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the molecular formula C9H17NO and a molecular weight of 157.24 g/mol. Its structure features a spirocyclic framework that enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C9H17NO |
Molecular Weight | 157.24 g/mol |
InChI Key | RDWIKJPWKXUZJW-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between suitable precursors under controlled conditions. Common synthetic routes include:
- Cyclization of Amines and Aldehydes : Utilizing acid catalysts to promote the formation of the spirocyclic structure.
- Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups to enhance biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of nitrogen and oxygen allows for hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- GPR119 Agonism : A study identified related compounds that act as GPR119 agonists, which are involved in glucose metabolism and insulin secretion . This suggests potential applications in diabetes management.
- Antimicrobial Properties : Preliminary studies indicate that spirocyclic compounds can exhibit antimicrobial activity, potentially useful in developing new antibiotics .
- Cancer Research : The structural features of similar compounds have been explored for their ability to inhibit enzymes overexpressed in cancer cells, indicating that this compound may have anticancer properties .
Case Study 1: GPR119 Agonist Activity
A study published in 2018 synthesized a series of 7-azaspiro[3.5]nonane derivatives, including those structurally similar to this compound. Compound 54g from this series demonstrated significant GPR119 agonist activity, leading to improved glucose tolerance in diabetic rats . This finding highlights the potential therapeutic applications of related spirocyclic compounds in metabolic disorders.
Case Study 2: Antimicrobial Activity
Research on the synthesis of Mannich bases derived from spirocyclic structures showed promising antimicrobial properties against various bacterial strains. These findings suggest that modifications to the spirocyclic framework can enhance biological efficacy against pathogens .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2)6-9(3-4-12-8)5-7(11)10-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
RBWAHTZDSWNKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)CC(=O)N2)C |
Origin of Product |
United States |
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